ione

Description

"Ione" (commonly referred to as ionone) is a cyclic terpenoid compound derived from the degradation of carotenoids. It exists in two primary isomeric forms: α-ionone (4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one) and β-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one). Ionones are characterized by a violet-like aroma and are widely used in perfumery, flavoring, and pharmaceutical research due to their bioactive properties . Key spectral data for ionones, such as ¹³C NMR shifts and IR absorption bands, are documented in authoritative references like Tables of Spectral Data for Structure Determination of Organic Compounds (e.g., α-ionone exhibits a carbonyl peak at ~1670 cm⁻¹ in IR spectra) .

Properties

Molecular Formula |

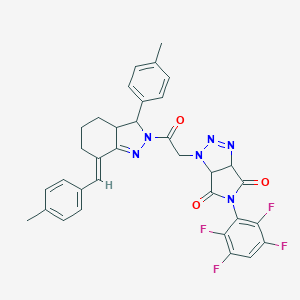

C34H28F4N6O3 |

|---|---|

Molecular Weight |

644.6g/mol |

IUPAC Name |

3-[2-[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

InChI |

InChI=1S/C34H28F4N6O3/c1-17-6-10-19(11-7-17)14-21-4-3-5-22-28(21)40-44(30(22)20-12-8-18(2)9-13-20)25(45)16-42-32-29(39-41-42)33(46)43(34(32)47)31-26(37)23(35)15-24(36)27(31)38/h6-15,22,29-30,32H,3-5,16H2,1-2H3/b21-14+ |

InChI Key |

UQJSJPUSMCIRBI-KGENOOAVSA-N |

SMILES |

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ione typically involves specific reaction conditions and reagents. One common method is through the reaction of certain precursors under controlled conditions to yield the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize efficiency and yield while maintaining the quality of the compound. Techniques such as solvent extraction, distillation, and crystallization are commonly employed in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

Ione has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential role in cellular processes and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential, including its use in drug development and as a diagnostic tool. In industry, this compound is utilized in the production of various materials and chemicals, highlighting its versatility and importance.

Mechanism of Action

The mechanism of action of ione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing the compound’s applications and developing new uses.

Comparison with Similar Compounds

α-Ionone vs. β-Ionone

While both isomers share a common backbone, their structural differences (cyclohexene ring substitution) lead to distinct properties:

β-Ionone’s extended conjugation stabilizes the carbonyl group, resulting in a higher boiling point and distinct NMR shifts compared to α-ionone .

Ionone vs. Damascones

Damascones (e.g., δ-damascone) are structurally related ketones with enhanced fruity odors. Key differences include:

| Property | β-Ionone | δ-Damascone |

|---|---|---|

| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₂O |

| Odor Threshold | 0.007 ppb | 0.0001 ppb |

| Synthetic Routes | Carotenoid degradation | Birch reduction of ionones |

| Applications | Flavoring agents | High-value perfumery |

Damascones exhibit lower odor thresholds due to additional methyl groups enhancing receptor binding .

Ionone vs. Irones

Irones (e.g., α-irone) are terpenoids found in iris oil, sharing a similar cyclic ketone structure:

Irones’ cyclopentane ring contributes to their stability and distinct NMR profiles compared to ionones .

Antioxidant Activity

Ionones exhibit moderate antioxidant capacity (IC₅₀: 50–100 μM in DPPH assays), outperforming simpler terpenes like limonene but underperforming relative to phenolic compounds like quercetin .

Pharmacological Potential

Data Sources and Methodological Considerations

- Spectral Data: NMR and IR spectra for ionones and analogs are cataloged in specialized databases (e.g., KLSD, ChEMBL) and reference texts like The Merck Index .

- Structural Comparisons : Algorithms such as maximal common subgraph analysis (used in KEGG/LIGAND) highlight conserved functional groups and predict bioactivity .

- Experimental Variability : Toxicity and bioactivity data may vary across assays due to protocol differences (e.g., zebrafish embryo tests vs. in vitro models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.